N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[3-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}acetamide
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Overview
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[3-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a thiadiazole ring, a pyridine ring, and a triazolopyridazine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[3-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the ethyl group. Subsequent steps involve the formation of the triazolopyridazine ring and the attachment of the pyridine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also need to consider factors such as cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[3-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[3-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with thiadiazole, pyridine, and triazolopyridazine rings. Examples include:
- N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[3-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}acetamide
- N-(5-Propyl-1,3,4-thiadiazol-2-YL)-2-{[3-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[3-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}acetamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H14N8OS2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N8OS2/c1-2-13-20-22-16(27-13)18-12(25)9-26-14-7-6-11-19-21-15(24(11)23-14)10-5-3-4-8-17-10/h3-8H,2,9H2,1H3,(H,18,22,25) |
InChI Key |
SOPPCBDFULVALU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Origin of Product |
United States |
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